N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide is a synthetic organic compound with the molecular formula C16H18N2O3 This compound is known for its unique structural features, which include a pyrrole ring substituted with a propanoyl group and a carboxamide group, as well as a methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Propanoyl Group: The propanoyl group can be introduced via Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxyphenylmethyl Group: This step involves the reaction of the pyrrole derivative with 4-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-hydroxyphenylmethyl derivative.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a pharmaceutical intermediate and for its therapeutic effects in various disease models.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-N-methylacetamide: Similar in structure but with a different acyl group.
4-methoxyphenethylamine: Shares the methoxyphenyl group but differs in the rest of the structure.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amino group.
Uniqueness
N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide is unique due to its combination of a pyrrole ring with a propanoyl group and a methoxyphenylmethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-15(19)12-8-14(17-10-12)16(20)18-9-11-4-6-13(21-2)7-5-11/h4-8,10,17H,3,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLKFTNCQNUNAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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